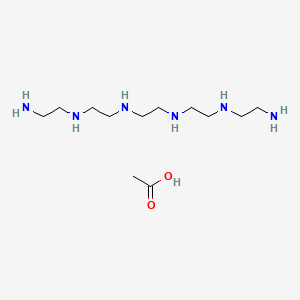![molecular formula C34H52N2O12S B13774076 Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2) CAS No. 67008-30-4](/img/structure/B13774076.png)
Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate involves multiple steps, starting with the preparation of the bicyclic core structure. This is typically achieved through a series of cyclization reactions. The final product is obtained by esterification of the hydroxy group with the phenylpropanoate moiety, followed by the addition of sulfuric acid and crystallization to form the dihydrate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and drying to obtain the final dihydrate form.
Análisis De Reacciones Químicas
Types of Reactions
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate: A similar compound without the sulfuric acid and dihydrate components.
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; hydrochloride: Another derivative with a different acid component.
Uniqueness
The presence of sulfuric acid and the dihydrate form makes (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate unique in terms of its solubility, stability, and reactivity. These properties can influence its behavior in chemical reactions and its applications in various fields.
Propiedades
Número CAS |
67008-30-4 |
|---|---|
Fórmula molecular |
C34H52N2O12S |
Peso molecular |
712.8 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13?,14?,15?,16-;;;/m00.../s1 |
Clave InChI |
BXSVDJUWKSRQMD-ZDAQLXKVSA-N |
SMILES isomérico |
CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


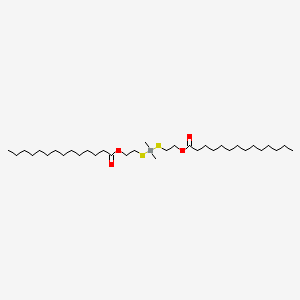
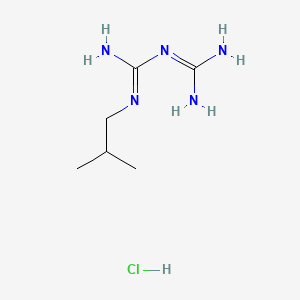
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
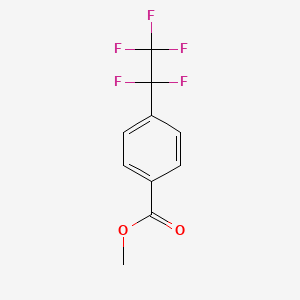


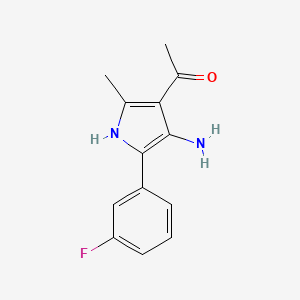

![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
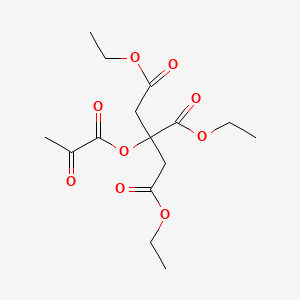
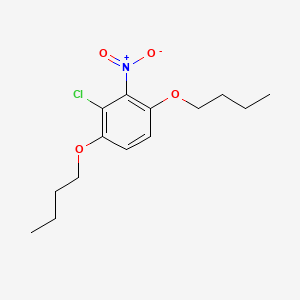
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)

